1,3-Bis(methacryloxymethyl)-methyl methanesulfonate
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Overview
Description
1,3-Bis(methacryloxymethyl)-methyl methanesulfonate (MMS) is an organosulfonate monomer, which is commonly used in the synthesis of polymers and copolymers. It is a low molecular weight compound that is soluble in water and other organic solvents. MMS has a wide range of applications, including biomedical, pharmaceutical, and industrial applications. The synthesis of MMS is relatively simple and it can be produced in large quantities.
Scientific Research Applications
1,3-Bis(methacryloxymethyl)-methyl methanesulfonate is widely used in scientific research, particularly in the fields of biochemistry and biophysics. It is used as a reagent in the synthesis of polymers, copolymers, and other biomaterials. It is also used in the synthesis of nanomaterials, such as nanoparticles and nanofibers. Additionally, 1,3-Bis(methacryloxymethyl)-methyl methanesulfonate is used to create hydrogels, which are used in tissue engineering and drug delivery applications.
Mechanism of Action
1,3-Bis(methacryloxymethyl)-methyl methanesulfonate is a monomer, which means that it can form polymers chains when it is exposed to certain conditions. The monomer molecules are linked together by electrostatic interactions between the sulfonate groups, forming a polymeric film. This film is able to form porous structures, which can be used to control the release of drugs or other molecules.
Biochemical and Physiological Effects
1,3-Bis(methacryloxymethyl)-methyl methanesulfonate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as to reduce the expression of certain genes. Additionally, 1,3-Bis(methacryloxymethyl)-methyl methanesulfonate has been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
1,3-Bis(methacryloxymethyl)-methyl methanesulfonate has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in large quantities. Additionally, it is soluble in water and other organic solvents, which makes it easy to work with. The main limitation is that it is not very stable and can degrade over time.
Future Directions
There are a number of potential future directions for the use of 1,3-Bis(methacryloxymethyl)-methyl methanesulfonate. For example, it could be used in the development of new drug delivery systems, as well as in tissue engineering and regenerative medicine applications. Additionally, it could be used to create nanomaterials with novel properties, such as improved drug delivery or enhanced biocompatibility. Finally, it could be used to develop new hydrogels for use in biomedical applications.
Synthesis Methods
1,3-Bis(methacryloxymethyl)-methyl methanesulfonate can be synthesized by a variety of methods, including the reaction between methacryloyl chloride and dimethyl sulfoxide (DMSO). The reaction is typically carried out in a two-phase system, with the DMSO acting as the aqueous phase and the methacryloyl chloride as the organic phase. The reaction is typically carried out in an inert atmosphere and is usually complete within 24 hours.
properties
IUPAC Name |
[3-(2-methylprop-2-enoyloxy)-2-methylsulfonyloxypropyl] 2-methylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O7S/c1-8(2)11(13)17-6-10(19-20(5,15)16)7-18-12(14)9(3)4/h10H,1,3,6-7H2,2,4-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXLOALNASRQNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(COC(=O)C(=C)C)OS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(methacryloxymethyl)-methyl methanesulfonate |
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